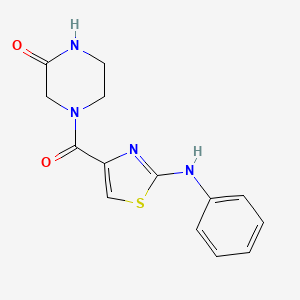

4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one” is a compound that falls under the category of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The compound has a molecular formula of C14H14N4O2S and a molecular weight of 302.35.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

The thiazole moiety is known for its antimicrobial properties. Research has shown that derivatives of thiazole, including 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one , can be effective against a range of microbial strains. These compounds have been evaluated for their direct antimicrobial activity and their ability to prevent biofilm formation, which is crucial in combating antibiotic-resistant bacteria .

Pharmacological Studies

In pharmacology, this compound has been used to design and synthesize novel molecules with potential therapeutic applications. For instance, it has been incorporated into hybrids with norfloxacin to enhance the antimicrobial activity of the latter. These hybrids aim to provide a new binding mode to DNA gyrase, leading to a more potent antibacterial effect .

Antipsychotic Research

The compound’s structure has been utilized in the synthesis of atypical antipsychotic agents. It has been part of studies to develop new chemical entities with affinities for D2 and 5-HT2A receptors, which are important targets in the treatment of schizophrenia and other psychotic disorders .

Biochemical Applications

In biochemistry, 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one has been involved in studies related to enzyme inhibition and receptor-ligand interactions. Its role in the synthesis of kinase inhibitors, for example, highlights its importance in the development of treatments for diseases where kinase activity is dysregulated.

Molecular Biology

This compound has been a part of molecular biology research, particularly in the study of DNA interactions and gene expression. Its potential to bind with DNA gyrase makes it an interesting candidate for studying bacterial DNA replication and transcription processes .

Chemical Synthesis

In the field of chemistry, the compound serves as a building block for synthesizing various derivatives with enhanced properties. Its reactivity and ability to form stable structures make it a valuable component in the creation of new materials and chemical entities with specific functions .

Zukünftige Richtungen

Thiazoles continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives, including “4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one”, and studying their biological activities. This could lead to the development of new drugs with improved efficacy and safety profiles.

Wirkmechanismus

Target of Action

Similar compounds have been shown to inhibitacetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

Related compounds have been found to inhibit ache, preventing the breakdown of acetylcholine . This increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Biochemical Pathways

The compound likely affects the cholinergic pathway by inhibiting AChE . This leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission. The downstream effects of this could include improved memory and cognition, particularly in conditions like Alzheimer’s disease where cholinergic function is impaired .

Result of Action

The result of the compound’s action would likely be an enhancement of cholinergic neurotransmission due to increased acetylcholine levels . This could potentially lead to improvements in memory and cognition, particularly in conditions characterized by impaired cholinergic function .

Eigenschaften

IUPAC Name |

4-(2-anilino-1,3-thiazole-4-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c19-12-8-18(7-6-15-12)13(20)11-9-21-14(17-11)16-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,19)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPAIFHMEOYLIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=CSC(=N2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-{[4-(3-fluorophenyl)oxan-4-yl]methyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2924078.png)

![1-[(4-Methylphenyl)methyl]-4-(2-phenylethenesulfonyl)piperazine](/img/structure/B2924079.png)

![2-Bromo-5-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2924082.png)

![N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2924085.png)

![(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924098.png)